

Application Notes: Synthesis of Diarylpyrimidine-Based HIV-1 Reverse Transcriptase Inhibitors

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Compound of Interest

Compound Name: **2-Chloro-4-methylaniline**

Cat. No.: **B104755**

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Topic: Utilization of Arylamines in the Synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1

Audience: Researchers, scientists, and drug development professionals.

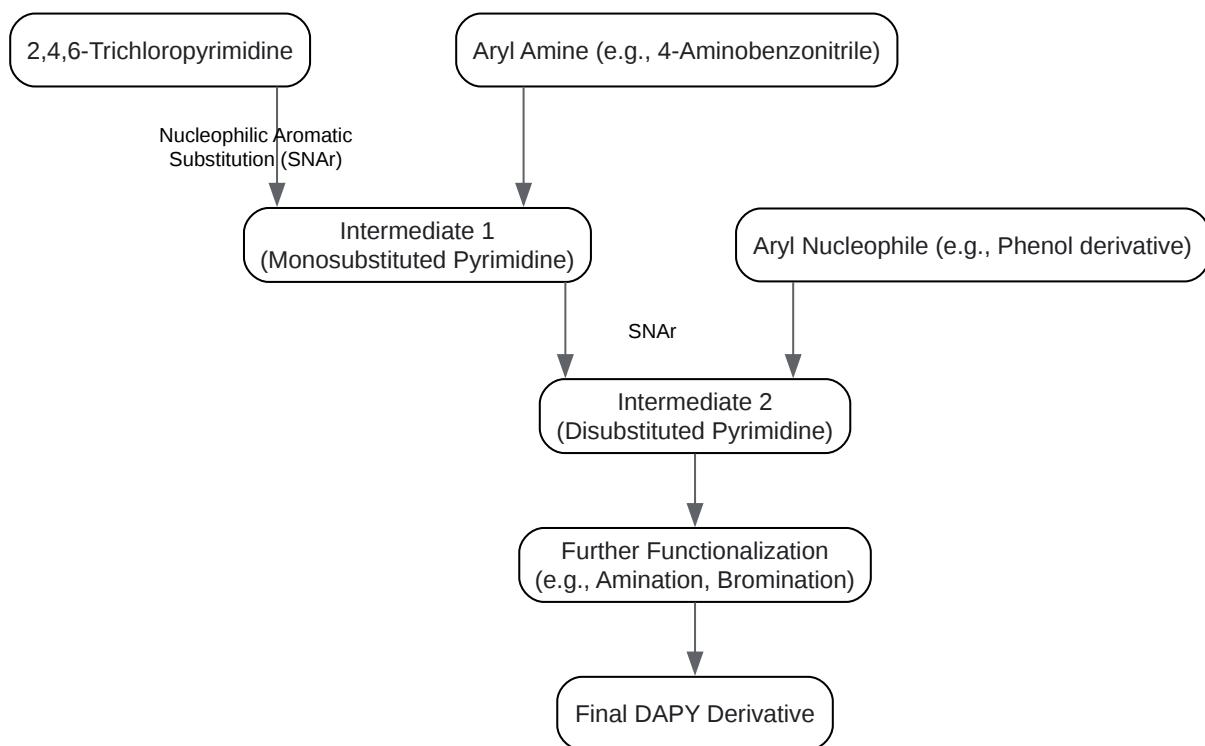
Introduction

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infections.^{[1][2]} This class of drugs, which includes approved medications like Etravirine and Rilpivirine, allosterically binds to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT), inducing conformational changes that inhibit its enzymatic activity.^{[1][3][4]} A prominent chemical scaffold within the NNRTI family is the diarylpyrimidine (DAPY) core. While a direct synthetic route to approved HIV-1 reverse transcriptase inhibitors using **2-Chloro-4-methylaniline** as a starting material is not prominently described in the reviewed scientific literature, the general synthetic strategies for DAPY derivatives provide a framework for how such a precursor could potentially be utilized. This document outlines the established synthetic methodologies for DAPY-type NNRTIs and presents a hypothetical protocol for the incorporation of **2-Chloro-4-methylaniline**.

General Synthetic Strategy for Diarylpyrimidine (DAPY) NNRTIs

The synthesis of DAPY derivatives typically involves a convergent approach where a central pyrimidine core is sequentially functionalized with two different aryl groups. A common strategy involves the reaction of a di-halogenated pyrimidine with an appropriate aniline and another nucleophile. For instance, the synthesis of Etravirine involves the reaction of 2,4,6-trichloropyrimidine with 4-aminobenzonitrile and subsequently with 4-hydroxy-3,5-dimethylbenzonitrile.[5][6][7][8]

A generalized synthetic workflow is depicted below:



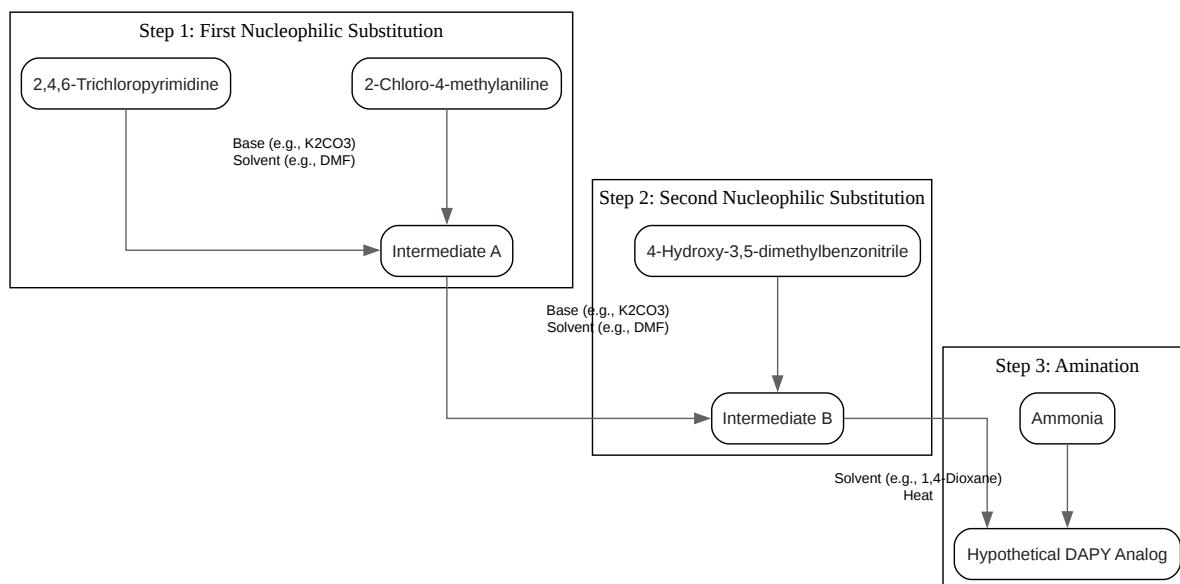
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Caption: Generalized synthetic workflow for Diarylpyrimidine (DAPY) NNRTIs.

Hypothetical Protocol for the Synthesis of a DAPY Derivative Using 2-Chloro-4-methylaniline

The following protocol is a hypothetical adaptation of known procedures for DAPY synthesis and has not been experimentally validated. It serves as an illustrative example for researchers interested in exploring the use of **2-Chloro-4-methylaniline** in this context.

Reaction Scheme:



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Caption: Hypothetical reaction scheme for a DAPY analog from **2-Chloro-4-methylaniline**.

Experimental Protocol

Step 1: Synthesis of 4,6-dichloro-N-(2-chloro-4-methylphenyl)pyrimidin-2-amine (Intermediate A)

- To a solution of 2,4,6-trichloropyrimidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add **2-Chloro-4-methylaniline** (1.0 eq) and potassium carbonate (1.5 eq).
- Stir the reaction mixture at room temperature for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford Intermediate A.

Step 2: Synthesis of 4-((6-chloro-2-((2-chloro-4-methylphenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile (Intermediate B)

- To a solution of Intermediate A (1.0 eq) in anhydrous DMF, add 4-hydroxy-3,5-dimethylbenzonitrile (1.0 eq) and potassium carbonate (1.5 eq).
- Heat the reaction mixture to 80-100 °C for 6-8 hours.
- Monitor the reaction by TLC.
- After completion, cool the mixture to room temperature, pour into water, and extract with ethyl acetate.
- Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the residue by column chromatography to yield Intermediate B.

Step 3: Synthesis of 4-((6-amino-2-((2-chloro-4-methylphenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile (Hypothetical DAPY Analog)

- Place Intermediate B (1.0 eq) in a sealed tube with a solution of ammonia in 1,4-dioxane (7N).
- Heat the mixture to 120-140 °C for 24-48 hours.
- Cool the reaction vessel to room temperature and carefully vent.
- Concentrate the mixture under reduced pressure.
- Purify the crude product by preparative high-performance liquid chromatography (HPLC) to obtain the final hypothetical DAPY analog.

Biological Evaluation of DAPY Derivatives

The antiviral activity of newly synthesized DAPY analogs is typically evaluated in cell-based assays.

Anti-HIV-1 Activity Assay

- Cell Culture: Maintain MT-4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.
- Virus Infection: Infect MT-4 cells with HIV-1 (e.g., IIIB strain) at a multiplicity of infection (MOI) of 0.01.
- Compound Treatment: Immediately after infection, add serial dilutions of the test compounds to the cell cultures.
- Incubation: Incubate the cultures for 5 days at 37 °C in a 5% CO₂ atmosphere.
- Endpoint Measurement: Determine the viability of the cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The reduction of MTT to formazan is proportional to the number of viable cells.

- Data Analysis: Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) from the dose-response curves. The selectivity index (SI) is calculated as the ratio of CC50 to EC50.

Quantitative Data of Representative DAPY NNRTIs

The following table summarizes the anti-HIV-1 activity of Etravirine and a related diarylaniline (DAAN) derivative against wild-type and resistant HIV-1 strains. This data is provided for comparative purposes to guide the evaluation of new analogs.

Compound	Target Strain	EC50 (µM)	CC50 (µM)	Selectivity Index (SI)
Etravirine	HIV-1 WT	0.003 - 0.032	> 43.8	> 1369
Compound 37 (DAAN)	HIV-1 WT	0.003 - 0.032	> 43.8	> 1369
Etravirine	K103N mutant	0.005	> 43.8	> 8760
Compound 37 (DAAN)	K103N mutant	0.005	> 43.8	> 8760
Etravirine	Y181C mutant	0.003	> 43.8	> 14600
Compound 37 (DAAN)	Y181C mutant	0.011	> 43.8	> 3982

Data adapted from the literature for illustrative purposes.

Conclusion

The synthesis of DAPY-type HIV-1 NNRTIs is a well-established field with robust synthetic methodologies. While the specific use of **2-Chloro-4-methylaniline** is not widely documented, the general synthetic routes provide a clear blueprint for its potential incorporation into novel DAPY scaffolds. The provided hypothetical protocol serves as a starting point for such exploratory research. Subsequent biological evaluation against wild-type and resistant HIV-1 strains is crucial to determine the therapeutic potential of any newly synthesized analogs.

Researchers should exercise caution and perform thorough characterization and validation of all synthetic intermediates and final compounds.

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